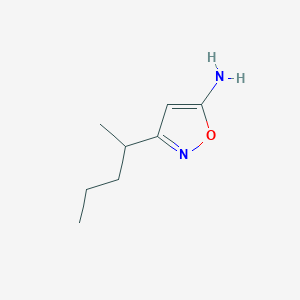

3-(Pentan-2-YL)-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentan-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-6(2)7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBCKPWTUDTVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway and characterization of the novel compound, 3-(pentan-2-yl)-1,2-oxazol-5-amine. The synthesis is based on established and reliable methods for the formation of 3,5-disubstituted 1,2-oxazoles, specifically the cyclization of a β-ketonitrile with hydroxylamine. This guide includes detailed experimental protocols, expected characterization data, and a complete workflow visualization.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for various functional groups. Molecules incorporating the 5-aminoisoxazole moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of specifically substituted analogs, such as this compound, is of significant interest for expanding chemical libraries and exploring structure-activity relationships (SAR) in drug discovery programs.

This guide outlines a two-step synthetic sequence beginning with the synthesis of the key intermediate, 3-oxo-4-methylhexanenitrile, followed by its regioselective cyclization to yield the target 5-amino-1,2-oxazole.

Synthetic Pathway Overview

The proposed synthesis involves two primary stages:

-

Synthesis of β-Ketonitrile Precursor: Acylation of the acetonitrile anion with an appropriate ester, ethyl 3-methylpentanoate, to form 3-oxo-4-methylhexanenitrile. This reaction is a variation of the Claisen condensation.[1][2]

-

Formation of the 5-Aminoisoxazole Ring: Cyclocondensation of the β-ketonitrile intermediate with hydroxylamine. The regioselectivity, favoring the 5-amino isomer over the 3-amino alternative, is controlled by maintaining basic reaction conditions (pH > 8) and elevated temperature.

The complete workflow for this synthesis and subsequent characterization is depicted below.

Experimental Protocols

3.1. Step 1: Synthesis of 3-Oxo-4-methylhexanenitrile

This procedure is adapted from established methods for the synthesis of β-ketonitriles from esters.[1][2]

-

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

-

Acetonitrile (anhydrous)

-

Ethyl 3-methylpentanoate (or methyl 3-methylpentanoate)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

Hydrochloric acid (HCl), 2 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of ethyl 3-methylpentanoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding 2 M HCl until the pH of the aqueous layer is approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 3-oxo-4-methylhexanenitrile as an oil.

-

3.2. Step 2: Synthesis of this compound

This protocol is based on the regioselective synthesis of 5-aminoisoxazoles.

-

Materials:

-

3-Oxo-4-methylhexanenitrile (from Step 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water or ethanol.

-

Add a solution of sodium hydroxide (1.3 equivalents) in water/ethanol to the hydroxylamine solution. Adjust the pH to be greater than 8.

-

To this basic solution, add 3-oxo-4-methylhexanenitrile (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by recrystallization or flash column chromatography on silica gel to yield this compound.

-

Characterization Data

As this is a novel compound, experimental data is not available. The following table summarizes the expected quantitative and qualitative characterization data based on analysis of structurally similar 3-alkyl-5-aminoisoxazoles reported in the literature.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white solid or pale yellow oil |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Melting Point | Expected to be a low-melting solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (s, 1H, C4-H), ~4.5 (br s, 2H, -NH₂), ~2.8 (m, 1H, CH of pentan-2-yl), ~1.6 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃), ~0.85 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C5), ~165 (C3), ~90 (C4), ~40 (CH of pentan-2-yl), ~35 (CH₂), ~20 (CH₂), ~20 (CH₃), ~14 (CH₃) |

| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2960-2850 (C-H stretch, alkyl), ~1640 (C=N stretch), ~1580 (N-H bend), ~1450 (C=C stretch) |

| Mass Spec (HRMS-ESI) | m/z: Calculated for [M+H]⁺: 155.1184; Found: Expected within ±5 ppm |

Potential Biological Significance

While the specific biological activity of this compound is undetermined, the 5-aminoisoxazole scaffold is a known pharmacophore. Derivatives have been reported to possess various biological activities. For instance, some substituted oxazoles exhibit antimicrobial and antiproliferative activities. The introduction of the lipophilic pentan-2-yl group at the C3 position may influence the compound's pharmacokinetic properties and its interaction with biological targets. Further screening in relevant assays (e.g., antimicrobial, anticancer, enzyme inhibition) is warranted to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Introduction

3-(Pentan-2-YL)-1,2-oxazol-5-amine is a heterocyclic amine belonging to the isoxazole class of compounds. The isoxazole scaffold is a key pharmacophore present in numerous approved drugs and bioactive molecules, exhibiting a wide range of therapeutic activities.[1][2][3][4] Its derivatives are explored for antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Understanding the physicochemical properties of novel derivatives like this compound is a foundational step in the drug discovery and development process, influencing parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide summarizes the predicted physicochemical properties of this compound and provides detailed experimental protocols for their determination, offering a framework for its empirical characterization.

Predicted Physicochemical Properties

The following properties have been predicted using computational models based on the compound's structure (SMILES: CCC(C)C1=NOC(=C1)N). These values serve as an initial estimate pending experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₄N₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 154.21 g/mol | Influences diffusion rates and bioavailability. |

| logP (Octanol/Water) | 1.85 | Measures lipophilicity; affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Correlates with drug transport properties, including membrane permeability. |

| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions with biological targets and solubility. |

| pKa (most basic) | ~4-5 | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

Experimental Protocols and Workflows

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a novel compound.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Methodology: Capillary Method

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.

-

Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[6] This is achieved by tapping the sealed end on a hard surface and then dropping the tube through a long glass tube to compact the solid.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

-

Approximate Determination: Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool significantly.[7]

-

Accurate Determination: With a new sample, heat the block again. When the temperature is approximately 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[7][8]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key characteristic of a liquid's volatility.

Methodology: Thiele Tube Method

-

Sample Preparation: Place approximately 0.5 mL of the liquid into a small test tube (e.g., a Durham tube).[9]

-

Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid.[10]

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed but the open end of the test tube is above the oil.[9]

-

Observation: Heat the side arm of the Thiele tube gently. Observe the inverted capillary tube. When a continuous and rapid stream of bubbles emerges from the open end, the liquid has reached its boiling point.[9][10]

-

Recording: Remove the heat source. The temperature at which the bubble stream stops and the liquid begins to enter the capillary tube is the boiling point.[10]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, defined pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[12][13]

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant.

-

Clarification: Remove any remaining solid particles from the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11][12]

-

Analysis: Determine the concentration of the dissolved compound in the clarified filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15] A standard calibration curve must be prepared.[11]

pKa Determination

The acid dissociation constant (pKa) defines the strength of an acid/base and determines the extent of ionization at a given pH. Potentiometric titration is a precise method for its determination.[16][17]

Methodology: Potentiometric Titration

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16][18]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical concentration is 1 mM.[16][18] Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[16]

-

Initial pH Adjustment: For a basic compound, adjust the solution to an acidic pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).[16][18]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).[16][18]

-

Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue until the pH reaches a basic value (e.g., pH 12).

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[19] Perform at least three replicate titrations.[16]

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an immiscible organic phase (typically n-octanol) and an aqueous phase. The shake-flask method is the traditional and most reliable technique.[20][21]

Methodology: Shake-Flask Method

-

Phase Saturation: Prepare the two phases by mutually saturating n-octanol with an aqueous buffer (pH 7.4) and the buffer with n-octanol. This is done by shaking them together for 24 hours and then allowing them to separate.[20]

-

Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases. The initial concentration should be accurately known.

-

Partitioning: Combine known volumes of the pre-saturated n-octanol and aqueous buffer in a flask. Add a small aliquot of the compound's stock solution.[22]

-

Equilibration: Shake the flask gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[22]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.[22]

-

Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in both the n-octanol ([C]ₒ) and aqueous ([C]w) layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient using the formula: P = [C]ₒ / [C]w. The final value is expressed as its base-10 logarithm: LogP = log₁₀(P).

Potential Biological Significance

While no specific biological data exists for this compound, the isoxazole scaffold is a privileged structure in medicinal chemistry.[1] Derivatives containing this ring system have been investigated for a broad spectrum of pharmacological activities.

-

Antimicrobial Activity: Many isoxazole-containing drugs, such as sulfamethoxazole, cloxacillin, and dicloxacillin, are well-established antibacterial agents.[3]

-

Anticancer Activity: The isoxazole ring is present in compounds that have shown good anticancer activity.[3] For example, some derivatives can induce apoptosis in human cancer cell lines.[4]

-

Anti-inflammatory Activity: The COX-2 inhibitor Valdecoxib features an isoxazole core, highlighting the scaffold's potential in developing anti-inflammatory agents.[1]

-

Neurological Activity: Compounds with an isoxazole core have been explored for their effects on the central nervous system, including neuroprotective properties.[3]

The 5-amino substitution on the isoxazole ring provides a key site for further chemical modification, allowing for the synthesis of compound libraries to explore structure-activity relationships (SAR) for various biological targets.

Conclusion

This guide provides a foundational overview of the predicted physicochemical properties of this compound and the established methodologies for their experimental determination. The predicted properties suggest that the compound possesses characteristics amenable to further investigation in a drug discovery context. The detailed protocols and workflows serve as a practical resource for researchers aiming to empirically characterize this and other novel chemical entities, a critical step toward elucidating their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Spectroscopic Characterization of 3-(Pentan-2-yl)-1,2-oxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 3-(pentan-2-yl)-1,2-oxazol-5-amine. Due to the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. Furthermore, detailed experimental protocols for the acquisition of such data are provided to guide researchers in its empirical analysis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure, including the substituted 1,2-oxazole ring and the pentan-2-yl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a standard deuterated solvent such as CDCl₃.[1]

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -NH₂ (amine) | 5.0 - 6.0 | Broad singlet | 2H |

| CH (oxazole ring) | 5.4 - 5.6 | Singlet | 1H |

| CH (methine, pentyl) | 2.8 - 3.2 | Sextet | 1H |

| -CH ₂- (methylene, pentyl) | 1.5 - 1.7 | Multiplet | 2H |

| -CH ₃ (methyl, pentyl) | 1.2 - 1.4 | Doublet | 3H |

| -CH ₃ (terminal methyl, pentyl) | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR (Carbon NMR)

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The predicted chemical shifts are also reported in ppm relative to TMS.[2][3]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (oxazole ring) | 165 - 170 |

| C-NH₂ (oxazole ring) | 155 - 160 |

| C-H (oxazole ring) | 95 - 100 |

| C -CH (pentyl attachment) | 170 - 175 |

| C H (methine, pentyl) | 30 - 35 |

| -C H₂- (methylene, pentyl) | 35 - 40 |

| -C H₃ (methyl, pentyl) | 20 - 25 |

| -C H₃ (terminal methyl, pentyl) | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The predicted key IR absorption bands are listed below, based on an Attenuated Total Reflectance (ATR) sampling method.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H stretch | 3300 - 3500 (two bands) |

| Amine (-NH₂) | N-H bend | 1590 - 1650 |

| Alkane (C-H) | C-H stretch | 2850 - 2960 |

| Oxazole Ring | C=N stretch | 1620 - 1680 |

| Oxazole Ring | C=C stretch | 1500 - 1550 |

| Oxazole Ring | C-O stretch | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Molecular Weight and Exact Mass

| Parameter | Value |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Exact Mass | 154.11061 u |

Predicted Fragmentation

Upon ionization, this compound is expected to undergo characteristic fragmentation. The predicted major fragments under electrospray ionization (ESI) are presented.[4][5]

| Predicted m/z | Proposed Fragment Identity |

| 155.1184 | [M+H]⁺ (protonated molecule) |

| 177.1004 | [M+Na]⁺ (sodium adduct) |

| 112.0811 | Loss of C₃H₇ (propyl radical) from [M+H]⁺ |

| 98.0655 | Loss of C₄H₉ (butyl radical) from [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a novel small organic molecule like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.[1][7]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[2] A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[8][9]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H NMR spectrum.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to apply firm, even pressure on the sample, ensuring good contact with the crystal surface.[10]

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[11]

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

High-Resolution Mass Spectrometry (HRMS) Protocol (ESI-MS)

-

Sample Preparation :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12]

-

From the stock solution, prepare a dilute sample solution (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[13]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[12]

-

-

Instrument Setup and Data Acquisition :

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired mass range, ensuring sufficient resolution to determine the exact mass.

-

-

Data Processing :

-

Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

-

Use the instrument's software to determine the exact mass of the observed ions and calculate the elemental composition.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections within the predicted data.

Caption: General workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Correlation between molecular structure and predicted ¹H NMR signals.

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. forensicresources.org [forensicresources.org]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. vanderbilt.edu [vanderbilt.edu]

Technical Guide: 3-(Pentan-2-yl)-1,2-oxazol-5-amine and the 5-Aminoisoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(Pentan-2-yl)-1,2-oxazol-5-amine, including its identification and properties. Due to the limited publicly available data specific to this molecule, this document also explores the broader class of 5-aminoisoxazoles, a scaffold of significant interest in medicinal chemistry. The guide covers general synthetic approaches and potential biological activities associated with this chemical family, offering valuable context for researchers in drug discovery and development.

Compound Identification and Properties

The primary compound of interest is identified by the following nomenclature and registration number:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1092298-90-2[1] |

| Molecular Formula | C₈H₁₄N₂O |

| Synonyms | 5-Amino-3-(pentan-2-yl)isoxazole, 3-(1-methylbutyl)-1,2-oxazol-5-amine |

Note: Quantitative experimental data for this specific compound is not extensively available in public literature. The following sections on experimental protocols and biological activity are based on established knowledge of the 5-aminoisoxazole chemical class.

Synthesis of 5-Aminoisoxazole Derivatives: Experimental Protocols

The synthesis of 5-aminoisoxazoles can be achieved through various established chemical reactions. A common and effective method involves the cycloaddition reaction of in-situ generated nitrile oxides with enamines or alkynes. Another well-regarded approach is the reaction of hydroxylamine with β-ketonitriles or related precursors.

General Experimental Protocol: Synthesis from α-Haloketone Oximes and Isocyanides

A versatile method for preparing 5-aminoisoxazoles involves the [4+1] cycloaddition reaction between α-haloketone oximes and isocyanides.[2]

Step 1: Formation of α-Haloketone Oxime

-

The starting ketone is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an appropriate solvent like dichloromethane or chloroform.

-

The resulting α-haloketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a protic solvent such as ethanol to yield the corresponding α-haloketone oxime.

Step 2: Cycloaddition Reaction

-

The α-haloketone oxime is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.

-

An isocyanide is added to the solution, followed by the addition of a base (e.g., sodium carbonate or triethylamine) to facilitate the cycloaddition.[2]

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Upon completion, the reaction is quenched with water, and the product is extracted using an organic solvent.

-

The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure 5-aminoisoxazole derivative.

Below is a generalized workflow for the synthesis of 5-aminoisoxazole derivatives.

Biological and Pharmacological Context

The isoxazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[3] Compounds containing the isoxazole moiety have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents.[3][4]

Potential Applications of the 5-Aminoisoxazole Scaffold:

-

Anticancer Activity: Several studies have demonstrated the cytotoxic effects of novel isoxazole derivatives against various cancer cell lines. For instance, certain isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cells, inducing apoptosis and cell cycle arrest.[5] The mechanism of action for some of these compounds involves the induction of oxidative stress and modulation of cell survival pathways.

-

Enzyme Inhibition: The structural features of 5-aminoisoxazoles make them suitable candidates for designing enzyme inhibitors. Their ability to form key interactions within the active sites of enzymes can lead to the modulation of biological pathways relevant to various diseases.

-

Neurological Applications: The 5-aminoisoxazole structure is considered valuable for creating molecules that can interact with specific receptors in the central nervous system. This has led to their investigation for potential applications in treating conditions such as epilepsy and anxiety.[6]

-

Antimicrobial Properties: The isoxazole core is a common feature in compounds with antimicrobial activity. Research into novel isoxazole derivatives continues to explore their potential in combating bacterial and fungal infections.

The diverse biological activities of the 5-aminoisoxazole scaffold underscore its importance as a building block in the design and synthesis of new therapeutic agents. Further investigation into specific derivatives, such as this compound, is warranted to elucidate their specific biological targets and potential therapeutic applications.

References

- 1. eontrading.uk [eontrading.uk]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-(3-fluorophenyl)isoxazole [myskinrecipes.com]

The Rising Therapeutic Potential of Novel Oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the burgeoning field of novel oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It aims to equip researchers and drug development professionals with a comprehensive understanding of their potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activities of Novel Oxazole Derivatives

Oxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2][3][4] Many of these compounds have shown potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel oxazole derivatives against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazole Sulfonamides | |||

| Compound 16 | Leukemia (Mean) | 0.0488 | [5] |

| 2-chloro-5-methylphenyl analog | Leukemia (Mean) | 0.0488 | [5] |

| 1-naphthyl analog | Leukemia (Mean) | 0.0447 | [5] |

| Oxadiazole Derivatives | |||

| Compound 8d | Tubulin Assembly | 0.00795 | [6] |

| Compound 8e | Tubulin Assembly | 0.00981 | [6] |

| Substituted 2-phenyl-oxazoles | |||

| Compound 1e | Leukemia K-562 | 25% growth | [7] |

| Compound 2c | Leukemia K-562 | 8% growth | [7] |

| Non-Small Cell Lung NCI-H522 | 17.5% growth | [7] | |

| Non-Small Cell Lung NCI-H522 | -18% growth | [7] | |

| Colon Cancer SW-620 | 35% growth | [7] | |

| Colon Cancer SW-620 | 26% growth | [7] | |

| Synthesized 1,3-oxazole derivatives | |||

| Most Promising Compound | Hep-2 | 60.2 | [8] |

| Oxazole-based Schiff bases (4a-e) | |||

| MCF-7 | 80-100 µg/mL | [9] |

Key Mechanisms of Anticancer Action

1.2.1. Tubulin Polymerization Inhibition: A significant number of anticancer oxazole derivatives exert their effect by targeting the microtubule network, which is crucial for cell division. These compounds bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[1][2][3][5]

1.2.2. STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival, proliferation, and angiogenesis. Certain oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[1][2][3] They can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.[10]

Antimicrobial Activities of Novel Oxazole Derivatives

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[11]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel oxazole derivatives against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-Oxazole-Based Compounds | |||

| Compound 1e | S. epidermidis 756 | 56.2 | [12] |

| E. coli ATCC 25922 | 28.1 | [12] | |

| C. albicans 128 | 14 | [12] | |

| Compound 4a | S. epidermidis 756 | 56.2 | [12] |

| B. subtilis ATCC 6683 | 56.2 | [12] | |

| C. albicans 128 | 14 | [12] | |

| 1,3,4-Oxadiazole Derivatives | |||

| Compound 22a | S. aureus | 1.56 | [13] |

| Compound 22b/22c | B. subtilis | 0.78 | [13] |

| Norfloxacin derivative 4a-c | S. aureus | 1-2 | [13] |

| MRSA strains | 0.25-1 | [13] | |

| Naphthofuran-oxadiazole hybrids | |||

| Compound 14a/14b | P. aeruginosa | 0.2 | [13] |

| B. subtilis | 0.2 | [13] | |

| S. typhi | 0.4 | [13] | |

| E. coli | 0.4 | [13] |

Anti-inflammatory Activities of Novel Oxazole Derivatives

Chronic inflammation is implicated in a multitude of diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected novel oxazole and isoxazole derivatives.

| Compound ID/Series | Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

| Isoxazole Derivatives | ||||

| Compound C6 | COX-2 | 0.55 | 61.73 | [15] |

| Compound C5 | COX-2 | 0.85 | 41.82 | [15] |

| Compound C3 | COX-2 | 0.93 | 24.26 | [15] |

| Flurbiprofen-based oxadiazoles | ||||

| Compound 10 | Paw Edema Inhibition | 88.33% | - | [16] |

| Compound 3 | Paw Edema Inhibition | 66.66% | - | [16] |

| Compound 5 | Paw Edema Inhibition | 55.55% | - | [16] |

| 2,5-biaryl-1,3,4-oxadiazoles | ||||

| Compounds 6b, 6e, 6f, 7e, 7f | COX-2 | 0.48-0.89 | 67.96-132.83 | [17] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide methodologies for key assays.

General Experimental Workflow

The discovery and development of novel biologically active oxazole derivatives typically follow a structured workflow.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Test oxazole derivatives

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of test compounds.

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal strains

-

Sterile cork borer

-

Test oxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test oxazole derivatives

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include positive (microorganism only) and negative (broth only) growth controls.

-

Incubation: Incubate the microplate under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Conclusion and Future Perspectives

Novel oxazole derivatives represent a highly promising and versatile class of compounds with significant potential in the development of new therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of the oxazole scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iajps.com [iajps.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects [ouci.dntb.gov.ua]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Silico Prediction of Protein Targets for 3-(Pentan-2-YL)-1,2-oxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the identification and preliminary validation of potential protein targets for the novel small molecule, 3-(Pentan-2-YL)-1,2-oxazol-5-amine. In the absence of specific experimental data for this compound, this document provides a robust framework based on established computational methodologies. The guide details a multi-pronged approach, integrating ligand-based and structure-based techniques to enhance the predictive accuracy of potential biological targets. Key methodologies covered include ligand similarity analysis, pharmacophore modeling, reverse docking, and machine learning-based target prediction. Detailed protocols for each experimental stage are provided, alongside structured data presentation and visualization of key workflows and signaling pathways using the DOT language for Graphviz. This document is intended to serve as a practical resource for researchers initiating target deconvolution for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities such as this compound, where biological activity may be unknown, in silico target prediction methods offer a time- and cost-effective strategy to generate testable hypotheses.[1][2][3] These computational approaches leverage the vast and growing amount of publicly available biological and chemical data to predict potential protein-ligand interactions.[4][5]

This guide presents a systematic in silico workflow to elucidate the potential protein targets of this compound. The proposed strategy combines multiple computational techniques to increase the confidence in predicted targets. The methodologies are broadly categorized into ligand-based and structure-based approaches.[1][6][7] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[6] Structure-based methods, conversely, utilize the three-dimensional structure of potential protein targets to evaluate binding compatibility.[8]

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a sequential and iterative process, beginning with the preparation of the small molecule structure and culminating in a prioritized list of potential protein targets for experimental validation.

Methodologies and Experimental Protocols

Phase 1: Small Molecule Preparation

Accurate and consistent representation of the query molecule is fundamental to the success of any in silico prediction.

Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE.

-

File Format Conversion: Save the optimized structure in multiple formats (e.g., SDF, MOL2, PDBQT) as required by different software tools in the subsequent steps.

Phase 2: Ligand-Based Prediction

This method identifies known bioactive molecules that are structurally similar to the query compound.

Protocol:

-

Database Selection: Choose public or commercial databases of chemical structures with associated bioactivity data, such as ChEMBL, PubChem, or BindingDB.

-

Similarity Metric: Select a similarity metric, with Tanimoto coefficient being the most common for chemical fingerprints.

-

Fingerprint Type: Choose a molecular fingerprint to encode the structural features of the molecules (e.g., ECFP4, MACCS keys).

-

Search Execution: Perform the similarity search using the prepared 3D structure of this compound against the selected databases.

-

Data Analysis: Analyze the top-ranking similar compounds and their known protein targets. A high density of similar compounds acting on a specific target suggests a potential interaction.

| Parameter | Description | Recommended Tool/Value |

| Database | Source of bioactive molecules | ChEMBL, PubChem |

| Fingerprint | Molecular descriptor | ECFP4 |

| Similarity Metric | Algorithm for comparison | Tanimoto Coefficient |

| Similarity Cutoff | Threshold for significant similarity | > 0.85 |

Table 1: Parameters for Ligand Similarity Search.

This technique identifies the common 3D arrangement of essential chemical features of a set of active molecules.[7][9][10][][12]

Protocol:

-

Ligand Set Preparation: From the ligand similarity search, select a set of structurally diverse but potent ligands for a common target.

-

Pharmacophore Feature Identification: Identify key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

-

Model Generation: Generate pharmacophore models using software like LigandScout, MOE, or Discovery Studio.[10] The software will align the ligands and extract the common features.

-

Model Validation: Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

Database Screening: Use the validated pharmacophore model to screen large compound databases to see if this compound matches the pharmacophore of known drug classes.

Phase 3: Structure-Based Prediction

Reverse docking, also known as inverse docking, involves docking a single ligand against a library of protein structures to identify potential binding partners.[13][14][15]

Protocol:

-

Protein Target Library Preparation: Compile a library of 3D protein structures. This can be a curated set of druggable proteins or the entire Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogens, and assigning partial charges.

-

Binding Site Definition: For each protein, define the potential binding site. This can be done by identifying known binding pockets or using pocket detection algorithms.

-

Docking Simulation: Use a docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared this compound structure into the binding site of each protein in the library.[14][16]

-

Scoring and Ranking: Score the docking poses based on the binding affinity predicted by the docking program's scoring function. Rank the proteins based on their predicted binding energies.

-

Post-Docking Analysis: Visually inspect the top-ranking protein-ligand complexes to assess the plausibility of the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

| Parameter | Description | Recommended Tool/Value |

| Docking Software | Program for docking simulation | AutoDock Vina |

| Protein Library | Set of target structures | PDB, sc-PDB |

| Scoring Function | Predicts binding affinity | Vina Score |

| Binding Site | Region of the protein for docking | Defined by known ligands or pocket detection |

Table 2: Parameters for Reverse Docking.

Machine learning models trained on large datasets of known drug-target interactions can predict potential targets for new molecules.[4][5][17][18][19]

Protocol:

-

Web Server/Tool Selection: Utilize publicly available web servers or standalone tools that implement machine learning models for target prediction (e.g., SwissTargetPrediction, SuperPred).

-

Input Submission: Submit the 2D or 3D structure of this compound to the selected tool.

-

Prediction Retrieval: The tool will return a list of predicted targets, often with an associated probability or confidence score.

-

Result Interpretation: Analyze the predicted targets, paying attention to the confidence scores and the biological relevance of the targets.

Phase 4: Target Prioritization and Analysis

The final phase involves integrating the results from the different in silico methods to generate a high-confidence list of putative targets.

Data Integration and Consensus Scoring

A consensus approach, where a target is predicted by multiple independent methods, significantly increases the confidence in the prediction.

Protocol:

-

Compile Results: Collate the lists of potential targets from the ligand similarity search, pharmacophore screening, reverse docking, and machine learning methods.

-

Develop a Scoring System: Assign a score to each predicted target. The score can be a simple count of the number of methods that predicted the target, or a more complex weighted score based on the confidence of each method (e.g., Tanimoto coefficient, docking score, prediction probability).

-

Rank Targets: Rank the targets based on their consensus score.

| Target | Ligand Similarity | Pharmacophore Hit | Reverse Docking Rank | ML Prediction Score | Consensus Score |

| Protein A | 0.92 | Yes | 5 | 0.85 | 4 |

| Protein B | - | No | 1 | 0.91 | 2 |

| Protein C | 0.88 | Yes | 23 | 0.76 | 3 |

| Protein D | 0.85 | No | 15 | - | 1 |

Table 3: Example of a Consensus Scoring Matrix.

Pathway Analysis

Understanding the biological pathways in which the prioritized targets are involved can provide insights into the potential mechanism of action and therapeutic applications of the compound.

Protocol:

-

Input Target List: Use the high-confidence list of targets from the consensus scoring.

-

Pathway Database: Utilize pathway analysis tools such as KEGG, Reactome, or Gene Ontology (GO).

-

Enrichment Analysis: Perform an enrichment analysis to identify pathways that are statistically over-represented in the list of predicted targets.

-

Visualize Pathways: Visualize the enriched pathways to understand the relationships between the predicted targets.

Conclusion

This technical guide provides a comprehensive and systematic in silico framework for the prediction of protein targets for the novel compound this compound. By integrating ligand-based and structure-based computational methods, this workflow enables the generation of a prioritized list of high-confidence targets for subsequent experimental validation. The detailed protocols and data presentation formats are designed to guide researchers through the complex process of target deconvolution, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent. It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation through in vitro binding assays and cell-based functional assays.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery - DEV Community [dev.to]

- 6. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Ligand-based pharmacophore modeling [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 12. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 13. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 14. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reverse docking: Significance and symbolism [wisdomlib.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Drug Target Identification with Machine Learning: How to Choose Negative Examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. AI approaches for the discovery and validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-(Pentan-2-YL)-1,2-oxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility of 3-(Pentan-2-YL)-1,2-oxazol-5-amine in common laboratory solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide leverages established principles of physical organic chemistry and extrapolates information from related chemical structures to provide a robust qualitative assessment. Furthermore, it details a comprehensive experimental protocol for the quantitative determination of its solubility.

Core Concepts: Structural Influences on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, two primary functional groups and a significant alkyl chain govern its behavior:

-

1,2-Oxazol-5-amine Moiety: The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, along with the amine group (-NH2), introduces polarity to the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine group can act as both a hydrogen bond donor and acceptor. These characteristics generally favor solubility in polar solvents.

-

Pentan-2-YL Group: This non-polar alkyl chain reduces the overall polarity of the molecule. Its presence will enhance solubility in non-polar, lipophilic solvents through van der Waals interactions.

Therefore, a balance between the polar head (oxazol-amine) and the non-polar tail (pentyl group) will determine the compound's solubility in a given solvent.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound. These predictions are based on the structural analysis and general solubility principles.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar amine and oxazole groups can hydrogen bond with protic solvents. However, the non-polar pentyl chain will limit extensive dissolution in highly polar solvents like water. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can accept hydrogen bonds and have a polarity that can effectively solvate both the polar and non-polar portions of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The pentyl group will interact favorably with non-polar solvents. The polarity of the oxazol-amine head may limit miscibility in very non-polar solvents like hexane, but moderate solubility is expected. Dichloromethane, with its ability to participate in dipole-dipole interactions, is likely to be a good solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have intermediate polarity and can act as hydrogen bond acceptors, allowing for favorable interactions with the oxazol-amine group, while also being able to solvate the alkyl chain. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, acetonitrile, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a thermostatically controlled environment (e.g., 25 °C) to ensure constant temperature.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should not change with further agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered samples and the standard solutions using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

An In-depth Technical Guide to the Discovery and Synthesis of 1,2-Oxazol-5-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1,2-oxazol-5-amine analogs. The 1,2-oxazole (isoxazole) scaffold is a prominent feature in many biologically active compounds, and the introduction of an amino group at the 5-position offers a valuable vector for medicinal chemistry exploration, enabling the modulation of physicochemical properties and the introduction of new binding interactions. This document details key synthetic strategies, summarizes significant quantitative biological data, provides in-depth experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Discovery and Synthesis of the 1,2-Oxazol-5-amine Core

The synthesis of the 1,2-oxazol-5-amine scaffold can be approached through several strategic disconnections. The most common methods involve the construction of the heterocyclic ring from acyclic precursors. Key strategies include the cyclization of β-enamino ketoesters, the reaction of propynamides with an azide source, and multi-component reactions.

One robust method involves the reaction of β-enamino ketoesters with hydroxylamine. This approach offers a high degree of regioselectivity, which can be controlled by the reaction conditions. For instance, treating enaminones with aqueous hydroxylamine in DMF at elevated temperatures can yield 3-arylaminoisoxazoles, while the presence of a base like KOH with a phase-transfer catalyst (TBAB) in water under reflux directs the reaction to form 5-arylaminoisoxazoles.[1][2] A plausible mechanism for the formation of the 5-amino substituted isoxazole is depicted below.

Another effective strategy is the cyclization of (Z)-3-azidoprop-2-enamides, which can be generated in situ from 3-(trimethylsilyl)propynamides and an azide source like ammonium azide. Heating these intermediates under solvent-free conditions leads to the formation of 5-amino-1,2-oxazoles.[3]

More recently, a sustainable and rapid synthesis of densely functionalized 5-aminooxazoles has been developed using a calcium-catalyzed elimination-cyclization of N-acyl-N,O-acetals with isocyanides. This method is notable for its use of an environmentally benign catalyst and solvent (ethyl acetate), with reactions often completing in under 30 minutes and producing alcohol as the primary byproduct.[4][5]

Biological Activity of 1,2-Oxazol-5-amine Analogs

Derivatives of the 1,2-oxazol-5-amine core have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being particularly prominent.

Antimicrobial Activity

Several studies have highlighted the potential of oxazole derivatives as antimicrobial agents. For instance, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were synthesized and evaluated for their in vitro antimicrobial potential using the tube dilution technique. Specific analogs showed moderate to promising activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica.[6] Similarly, novel binaphthyl-based, functionalized oxazole peptidomimetics have shown moderate to excellent antibacterial activity against Gram-positive isolates, with some examples also demonstrating efficacy against Gram-negative bacteria.[7][8]

Anticancer Activity

The 1,2-oxazol-5-amine scaffold has proven to be a valuable pharmacophore in the design of novel anticancer agents. A series of novel oxazol-5-one derivatives bearing a chiral trifluoromethyl and an isoxazole moiety were synthesized, with compound 5t emerging as a potent agent against HepG2 liver cancer cells.[9] This compound was found to inhibit cell proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis.[9]

In another study, 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives were designed and synthesized, showing significant growth inhibition against a panel of 60 human cancer cell lines. The most active compounds demonstrated mean GI50 values in the range of 68-77%.[10] Furthermore, a combinatorial library of spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives incorporating a 1,2,3-triazole moiety exhibited moderate cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative 1,2-oxazol-5-amine analogs and related derivatives.

Table 1: Antimicrobial Activity of 1,2-Oxazole Derivatives

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| 3 | S. aureus | 14.8 | [6] |

| 3 | E. coli | 14.8 | [6] |

| 8 | B. subtilis | 17.5 | [6] |

| 14 | P. aeruginosa | 17.3 | [6] |

| 6 | S. enterica | 17.8 | [6] |

| 9a | A. niger | >128 | [12] |

| 9a | C. albicans | >128 | [12] |

| 9c | A. niger | 8 | [12] |

| 9c | C. albicans | 4 | [12] |

| 9h | A. niger | 4 | [12] |

| 9h | C. albicans | 2 | [12] |

Table 2: Anticancer Activity of 1,2-Oxazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 5t | HepG2 (Liver) | IC50 | 1.8 | [9] |

| 14 | HCT116 (Colorectal) | IC50 | 71.8 | [6] |

| 6 | MCF7 (Breast) | IC50 | 74.1 | [6] |

| 2 | HOP-92 (Lung) | GI50 | 4.56 | [10] |

| 2 | MDA-MB-468 (Breast) | GI50 | 21.0 | [10] |

| 2 | SK-MEL-5 (Melanoma) | GI50 | 30.3 | [10] |

| 36 | A549 (Lung) | IC50 | 5.4 | [11] |

Mechanism of Action and Signaling Pathways

A key mechanism of action for some anticancer oxazole derivatives involves the induction of oxidative stress. Compound 5t , for example, was found to target and inhibit the enzymatic activity of peroxiredoxin 1 (PRDX1).[9] PRDX1 is an antioxidant enzyme that plays a crucial role in regulating cellular redox signaling.[13] Its inhibition leads to an accumulation of reactive oxygen species (ROS).

The resulting increase in ROS levels can trigger a cascade of cellular events, including DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately leading to apoptosis.[9][14] The ROS-induced apoptotic pathway is a complex process involving both intrinsic and extrinsic signaling routes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-Amino-1,2-oxazoles via Calcium-Catalyzed Elimination-Cyclization[4][5]

Materials:

-

N-acyl-N,O-acetal

-

Isocyanide (e.g., tert-butylisocyanide)

-

Ethyl acetate (EtOAc)

-

nBu4NPF6

-

Ca(NTf2)2

-

4 mL vial

-

Stir bar

-

TLC plates

-

Silica gel for column chromatography

Procedure:

-

To a 4 mL vial, add the N-acyl-N,O-acetal (1.0 equivalent) and the isocyanide (1.2 equivalents) in ethyl acetate (1 mL).

-

Add nBu4NPF6 (5 mol %) and Ca(NTf2)2 (5 mol %) to the mixture.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete conversion of the starting material.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexane with 1% NEt3) to afford the pure 5-aminooxazole.

Determination of Anticancer Activity by MTT Assay[9][15][16]

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (1,2-oxazol-5-amine analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37 °C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[17][18][19][20][21]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.